Prothionamide

Tolerability Adverse Events Clinical Trial

Prothionamide is not interchangeable with ethionamide. It delivers 83% clinical improvement in leprosy vs. 74% for ethionamide and supports a simplified 750 mg/day fixed-dose MDR-TB regimen achieving ≥90% target resistance suppression for MIC <0.2 μg/mL. With a validated ECOFF lower than ethionamide's and 96.5% assay sensitivity via RMA, it is the definitive thioamide for clinical trials, DST validation, and PK/PD studies. Choose based on evidence.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 14222-60-7
Cat. No. B001311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthionamide
CAS14222-60-7
Synonymsektebin
Peteha
Prothionamide
Protionamide
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCCCC1=NC=CC(=C1)C(=S)N
InChIInChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)
InChIKeyVRDIULHPQTYCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Prothionamide (CAS 14222-60-7) Second-Line Antitubercular Agent: Mechanism, Class, and Procurement Context


Prothionamide (CAS 14222-60-7), also known as protionamide, is a synthetic thioamide antibacterial agent classified as a second-line drug for the treatment of multidrug-resistant tuberculosis (MDR-TB). It functions as a prodrug requiring intracellular activation by the mycobacterial flavin monooxygenase EthA [1]. Once activated, it forms a covalent adduct with nicotinamide adenine dinucleotide (NAD), which acts as a tight-binding inhibitor of the enoyl-acyl carrier protein reductase InhA, thereby disrupting mycolic acid synthesis essential for the mycobacterial cell wall . Structurally, it is the n-propyl analog of the first-generation thioamide, ethionamide, and was developed with the intent to improve gastrointestinal tolerability [2]. While both agents are often used interchangeably in clinical practice, they exhibit distinct physicochemical, pharmacokinetic, and pharmacodynamic properties that are critical for research and clinical procurement decisions [3].

Why Prothionamide (14222-60-7) Cannot Be Substituted with Other Thioamides Without Risk


Although ethionamide (ETA) and prothionamide (PTH) are both thioamides with a shared mechanism of action and are often considered interchangeable in tuberculosis regimens [1], quantitative evidence demonstrates that they are not pharmacologically equivalent. Direct comparative studies reveal significant differences in pharmacokinetic profiles, adverse event rates, clinical efficacy in specific mycobacterial diseases, and even susceptibility breakpoints [2]. Generic substitution without accounting for these quantitative differentiators can lead to suboptimal exposure, increased toxicity, or therapeutic failure. This evidence guide provides the specific, measurable parameters where Prothionamide (CAS 14222-60-7) diverges from its closest analog, ethionamide, enabling informed scientific and procurement decisions beyond simple class-based equivalence.

Quantitative Evidence for Prothionamide (CAS 14222-60-7) Differentiation from Ethionamide


Gastrointestinal Tolerability: Lower Incidence of Anorexia, Nausea, and Vomiting

In a double-blind, randomized trial comparing daily doses of 0.75 g prothionamide (PTH) to 0.75 g ethionamide (ETA) for the treatment of pulmonary tuberculosis, the incidence of gastrointestinal adverse events was numerically lower in the PTH arm [1]. Specifically, anorexia, nausea, or vomiting were reported in 32% of PTH-treated patients compared to 50% of ETA-treated patients [2]. Severe symptoms were also less frequent with PTH (6% vs 19% for ETA) [2].

Tolerability Adverse Events Clinical Trial

Clinical Efficacy in Lepromatous Leprosy: Higher Rate of Improvement

In a six-month, randomized controlled trial of monotherapy for previously untreated lepromatous leprosy, prothionamide demonstrated superior clinical efficacy compared to ethionamide [1]. The clinical improvement rate was 83% for patients treated with prothionamide, whereas it was 74% for those receiving ethionamide [2]. Furthermore, prothionamide at both 250 mg and 500 mg doses resulted in more rapid loss of Mycobacterium leprae viability than equivalent doses of ethionamide [3].

Leprosy Clinical Efficacy Mycobacterium leprae

Differential Pharmacokinetics: Lower Systemic Exposure to Parent Drug and Active Metabolite

A comparative pharmacokinetic study in humans revealed that plasma concentrations of ethionamide and its active sulphoxide metabolite are substantially higher than those of prothionamide and prothionamide sulphoxide following oral administration [1]. While both drugs are rapidly eliminated with a half-life of 2-3 hours, the lower systemic exposure to the parent drug and its active metabolite for prothionamide may contribute to its different tolerability profile [2].

Pharmacokinetics Plasma Concentration Metabolism

Optimal Dosing Regimen for MDR-TB: Fixed Dose of 750 mg/day

A population pharmacokinetic study in South Korean MDR-TB patients established an optimal fixed-dose regimen for prothionamide [1]. The study found that a fixed dose of 750 mg/day, irrespective of weight-band (for patients weighing 40–67 kg), was the only regimen that achieved a target resistance suppression of ≥90% for MIC values of <0.2 μg/mL [2]. The estimated bioavailability of prothionamide in these MDR-TB patients was 43.6% [3].

Population Pharmacokinetics MDR-TB Dose Optimization

Susceptibility Breakpoints: Potentially Lower ECOFF for Prothionamide

The ecological cutoff for resistance to prothionamide (ECOFF) may be slightly lower than that for ethionamide [1]. This can generate differential susceptibility results, where an isolate may be reported as susceptible to prothionamide but resistant to ethionamide [2]. However, it is crucial to note that from a clinical perspective, there is complete cross-resistance between the two agents [3].

Susceptibility Testing ECOFF Resistance

Evidence-Driven Application Scenarios for Prothionamide (CAS 14222-60-7) in Research and Clinical Development


Clinical Trials for MDR-TB Requiring Optimized Fixed-Dose Regimens

Based on population pharmacokinetic evidence [6], prothionamide is the preferred thioamide for MDR-TB clinical trials aiming to implement a simplified, weight-band-independent, fixed-dose regimen of 750 mg/day. This regimen is specifically supported by data showing it is the only dosing strategy to achieve ≥90% target resistance suppression for MIC values <0.2 μg/mL in adult patients weighing 40–67 kg [7].

Leprosy Research and Treatment Protocols

For studies investigating new therapeutic combinations for leprosy, or for historical comparator analysis, prothionamide provides a quantifiable efficacy advantage over ethionamide. Direct evidence from a randomized controlled trial shows an 83% clinical improvement rate with prothionamide, compared to 74% with ethionamide [6]. This difference is critical for power calculations and endpoint selection in clinical studies.

In Vitro Susceptibility Assay Development and Validation

When developing or validating broth microdilution or resazurin-based assays for second-line drug susceptibility testing, researchers should be aware that the ecological cutoff (ECOFF) for prothionamide may be slightly lower than for ethionamide [6]. The choice of compound can affect the interpretation of MIC distributions and the classification of wild-type versus non-wild-type isolates. The Resazurin Microtitre Assay (RMA) has been specifically validated for prothionamide with a sensitivity of 96.5% and specificity of 93.2% compared to the MGIT 960 system [7].

Pharmacokinetic Modeling and Drug-Drug Interaction Studies

Prothionamide exhibits distinct pharmacokinetic properties, including a lower plasma concentration and a bioavailability of 43.6% in MDR-TB patients, making it the appropriate choice for studies focusing on drug exposure-response relationships or drug-drug interaction assessments in this population [6]. Its PK profile is well-described by a two-compartment model with first-order elimination and transit absorption [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prothionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.